molecular formula C9H11N3OS B8669741 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde CAS No. 211247-46-0

4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

Cat. No.: B8669741
CAS No.: 211247-46-0
M. Wt: 209.27 g/mol
InChI Key: TWIGATDHHWUGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropylamino group at the 4-position, a methylsulfanyl group at the 2-position, and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine. The methylsulfanyl group can be added through a thiolation reaction using a suitable thiol reagent.

    Formylation: The aldehyde group at the 5-position can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropylamino and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Cyclopropylamine, thiol reagents

Major Products Formed

    Oxidation: 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acid

    Reduction: 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in studies to understand the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Industrial Applications: It may be used in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyclopropylamino and methylsulfanyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde
  • 4-Cyclopropylamino-2-methylthio-pyrimidine-5-carbaldehyde
  • 4-Cyclopropylamino-2-methylsulfanyl-pyrimidine-5-methanol

Uniqueness

4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The cyclopropylamino group can enhance its stability and binding interactions, while the methylsulfanyl group can influence its reactivity and solubility.

Properties

CAS No.

211247-46-0

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H11N3OS/c1-14-9-10-4-6(5-13)8(12-9)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11,12)

InChI Key

TWIGATDHHWUGHA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CC2)C=O

Origin of Product

United States

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